molecular formula C14H14N2O4S2 B12807480 Aziridine, 1,1'-(1,5-naphthalenediylbis(sulfonyl))bis- CAS No. 64398-51-2

Aziridine, 1,1'-(1,5-naphthalenediylbis(sulfonyl))bis-

Cat. No.: B12807480
CAS No.: 64398-51-2
M. Wt: 338.4 g/mol
InChI Key: OGPWUBLMLRQCCF-UHFFFAOYSA-N
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Description

Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is a highly reactive organic compound characterized by its three-membered aziridine ring structure This compound is notable for its strained ring, which imparts significant reactivity, making it a valuable building block in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- typically involves the reaction of naphthalene derivatives with sulfonyl aziridines. One common method includes the use of N-sulfonyl ketimines with unfunctionalized ketones, proceeding through a Mannich reaction followed by oxidative C−H amination . This method provides high yields and good enantioselectivity.

Industrial Production Methods

Industrial production of aziridine derivatives often employs ring-opening polymerization techniques. For example, anionic and cationic ring-opening polymerization of aziridines can produce polyamines with various structures . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include chiral BINOL N-triflylphosphoramides for asymmetric synthesis, and Lewis acids for activating the aziridine ring . Conditions often involve mild temperatures and specific catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include a variety of heterocyclic compounds, such as pyrrolidines, pyrroles, and β-lactams . These products are valuable in medicinal chemistry and materials science.

Scientific Research Applications

Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- involves the activation of its strained aziridine ring. This activation can occur through nucleophilic attack or catalysis by Lewis acids, leading to ring opening and subsequent reactions . The molecular targets and pathways involved depend on the specific application, but generally include interactions with nucleophiles and formation of stable intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aziridine, 1,1’-(1,5-naphthalenediylbis(sulfonyl))bis- is unique due to its specific naphthalene and sulfonyl substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular architecture and reactivity.

Properties

CAS No.

64398-51-2

Molecular Formula

C14H14N2O4S2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[5-(aziridin-1-ylsulfonyl)naphthalen-1-yl]sulfonylaziridine

InChI

InChI=1S/C14H14N2O4S2/c17-21(18,15-7-8-15)13-5-1-3-11-12(13)4-2-6-14(11)22(19,20)16-9-10-16/h1-6H,7-10H2

InChI Key

OGPWUBLMLRQCCF-UHFFFAOYSA-N

Canonical SMILES

C1CN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CC4

Origin of Product

United States

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